molecular formula C16H19NO B8522167 7-Ethynyl-4,4-dimethyl-1-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 185316-52-3

7-Ethynyl-4,4-dimethyl-1-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8522167
CAS No.: 185316-52-3
M. Wt: 241.33 g/mol
InChI Key: MZVSAWVBHUXJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethynyl-4,4-dimethyl-1-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

185316-52-3

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

7-ethynyl-4,4-dimethyl-1-propan-2-yl-3H-quinolin-2-one

InChI

InChI=1S/C16H19NO/c1-6-12-7-8-13-14(9-12)17(11(2)3)15(18)10-16(13,4)5/h1,7-9,11H,10H2,2-5H3

InChI Key

MZVSAWVBHUXJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CC(C2=C1C=C(C=C2)C#C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-1-isopropyl-7-[(trimethylsilyl)ethynyl]quinoline (Compound 29) in 7.0 ml of methanol was added potassium carbonate. The mixture was stirred at room temperature for 10 h. The reaction mixture was then concentrated in vacuo and the resulting oil was dissolved in water, and extracted using methylene chloride (2×). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to give the title compound as an oil.
Name
4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-1-isopropyl-7-[(trimethylsilyl)ethynyl]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.